molecular formula C16H15NO2 B14230868 1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene CAS No. 823228-04-2

1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene

Cat. No.: B14230868
CAS No.: 823228-04-2
M. Wt: 253.29 g/mol
InChI Key: OTWJCQYEDLXPNC-UHFFFAOYSA-N
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Description

1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene is a chemical compound characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a dec-3-ene-1,5-diyn-1-yl group

Preparation Methods

The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dec-3-ene-1,5-diyn-1-yl group: This can be achieved through the coupling of appropriate alkyne precursors under specific conditions.

    Nitration of Benzene: The benzene ring is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The dec-3-ene-1,5-diyn-1-yl group is then coupled to the nitrated benzene ring using a suitable catalyst and reaction conditions.

Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.

Chemical Reactions Analysis

1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.

    Substitution: The compound can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pathways involved may include enzyme inhibition or activation, interaction with cellular receptors, and modulation of signaling pathways.

Comparison with Similar Compounds

1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene can be compared with similar compounds such as:

    1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.

    1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene: The presence of a methyl group instead of a nitro group results in variations in reactivity and applications.

    4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl:

Properties

CAS No.

823228-04-2

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

1-dec-3-en-1,5-diynyl-4-nitrobenzene

InChI

InChI=1S/C16H15NO2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h7-8,11-14H,2-4H2,1H3

InChI Key

OTWJCQYEDLXPNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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